2-(4-Butoxybenzoyl)oxazole
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Overview
Description
2-(4-Butoxybenzoyl)oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This specific compound features a butoxy group attached to the benzoyl moiety, which is further connected to the oxazole ring. Oxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Butoxybenzoyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-butoxybenzoyl chloride with 2-aminooxazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of oxazole derivatives, including this compound, often employs catalytic systems to enhance efficiency and yield. Magnetic nanocatalysts have been explored for their eco-friendly and efficient catalytic properties in the synthesis of oxazole derivatives .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Butoxybenzoyl)oxazole can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzoyl moiety or the oxazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3) are used for substitution reactions.
Major Products:
Oxidation: Oxazolone derivatives.
Reduction: Oxazoline derivatives.
Substitution: Halogenated or nitrated oxazole derivatives.
Scientific Research Applications
2-(4-Butoxybenzoyl)oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Butoxybenzoyl)oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors through non-covalent interactions, affecting their activity. For example, oxazole derivatives have been shown to inhibit prostacyclin (IP) receptors, leading to effects on platelet aggregation and vasodilation .
Comparison with Similar Compounds
Benzoxazole: Contains a benzene ring fused to an oxazole ring.
Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms at different positions.
Oxadiazole: Contains two nitrogen atoms and one oxygen atom in a five-membered ring.
Uniqueness: 2-(4-Butoxybenzoyl)oxazole is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. This structural feature differentiates it from other oxazole derivatives and can lead to distinct properties and applications .
Properties
IUPAC Name |
(4-butoxyphenyl)-(1,3-oxazol-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-3-9-17-12-6-4-11(5-7-12)13(16)14-15-8-10-18-14/h4-8,10H,2-3,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBDQIREDMOEDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C2=NC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642099 |
Source
|
Record name | (4-Butoxyphenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-23-1 |
Source
|
Record name | (4-Butoxyphenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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